3-Methylphenyl thiocyanate
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Overview
Description
3-Methylphenyl thiocyanate: is an organic compound that belongs to the class of thiocyanates Thiocyanates are characterized by the presence of the functional group R-S-C≡N, where R is an organic group attached to sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylphenyl thiocyanate can be synthesized through several methods. One common method involves the reaction of 3-methylphenyl halides with alkali thiocyanates in aqueous media. For example, 3-methylphenyl bromide can react with sodium thiocyanate in boiling ethanol to produce this compound . Another method involves the Sandmeyer reaction, where 3-methylphenyl diazonium salts react with copper(I) thiocyanate to form the desired thiocyanate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and safety considerations. The Sandmeyer reaction is often preferred for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Methylphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-Methylphenyl thiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methylphenyl thiocyanate involves its ability to interact with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect cellular pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Phenyl thiocyanate: Similar structure but lacks the methyl group.
4-Hydroxy-3-methylphenyl thiocyanate: Contains an additional hydroxyl group, which can influence its reactivity and applications.
Isothiocyanates: Isomers of thiocyanates with the functional group R-N=C=S, which have different chemical properties and applications.
Uniqueness: 3-Methylphenyl thiocyanate is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the methyl group plays a crucial role .
Properties
CAS No. |
5285-89-2 |
---|---|
Molecular Formula |
C8H7NS |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
(3-methylphenyl) thiocyanate |
InChI |
InChI=1S/C8H7NS/c1-7-3-2-4-8(5-7)10-6-9/h2-5H,1H3 |
InChI Key |
KTTDDDSGUJOBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC#N |
Origin of Product |
United States |
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